N-(sec-butyl)-3-fluorobenzenesulfonamide
Description
N-(sec-butyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring substituted at the meta-position and a sec-butyl amine group attached to the sulfonamide nitrogen. The 3-fluoro isomer is presumed to share similar physicochemical properties, with the fluorine position being the primary structural distinction.
Synthesis of such compounds typically involves nucleophilic substitution reactions between sulfonyl chlorides and amines. For example, describes the use of sec-butylamine in THF with DIEA as a base for synthesizing structurally related triazine-sulfonamide derivatives . This method may be adaptable for this compound synthesis using 3-fluorobenzenesulfonyl chloride.
Properties
Molecular Formula |
C10H14FNO2S |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-butan-2-yl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
MPUGHUQPPKUEFJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of fluorine on the benzene ring significantly impacts electronic properties and biological interactions:
- N-(sec-butyl)-3-fluorobenzenesulfonamide (meta-fluoro): The asymmetric electron-withdrawing effect of fluorine may alter binding affinity to enzymatic targets compared to para-substituted analogs.
Key Observations :
Physicochemical Properties
Molecular weight and substituent effects influence solubility and stability:
- N-(sec-butyl)-3-iodo-4-methoxybenzenesulfonamide (CAS 791804-86-9): With iodine and methoxy groups, this compound has a molecular weight of 369.22 g/mol, significantly higher than the 3-fluoro analog. The iodine atom increases steric hindrance and may reduce metabolic stability .
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